4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H27ClN4O3S2 and its molecular weight is 531.09. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Exploration
The development of synthetic methodologies for heterocyclic compounds is a key area of research, given their importance in medicinal chemistry. Ibrahim (2011) reviewed the synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, highlighting the versatility of these methodologies in generating compounds with potential biological activities (M. Ibrahim, 2011). This work suggests a broader context where complex molecules such as "4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide" could be synthesized or modified for specific scientific applications.
Antimicrobial Activity
The antimicrobial activity of novel heterocyclic compounds is a significant area of research. Abdellatif et al. (2013) synthesized novel 2-substituted-1Hbenzimidazole derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in addressing resistance issues (Khaled R. A. Abdellatif et al., 2013). Similarly, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, indicating the relevance of such structures in developing new antimicrobial strategies (P. Sah et al., 2014).
Pharmacological Properties
Exploring the pharmacological properties of heterocyclic compounds further extends to evaluating their anticancer potential. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and assessed their anticancer activity, showcasing the importance of structural diversity in combating various cancer types (B. Ravinaik et al., 2021).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3S2/c26-20-9-5-18(6-10-20)23-22(30-15-16-34-25(30)28-23)17-27-24(31)19-7-11-21(12-8-19)35(32,33)29-13-3-1-2-4-14-29/h5-12H,1-4,13-17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZRURYZDESCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C(N=C4N3CCS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide |
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